molecular formula C20H22FN7O B1682440 7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 252977-51-8

7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B1682440
CAS-Nummer: 252977-51-8
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: QKIWQBLNTSQOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-0777, auch bekannt als TPA-023, ist eine Verbindung mit einer neuartigen chemischen Struktur, die hauptsächlich in der wissenschaftlichen Forschung eingesetzt wird. Es wird als nicht-Benzodiazepin-Anxiolytikum eingestuft, d. h. es hat ähnliche Wirkungen wie Benzodiazepin-Medikamente, ist aber strukturell anders. MK-0777 wirkt als gemischter, subtypspezifischer Ligand der Benzodiazepin-Bindungsstelle von Gamma-Aminobuttersäure vom Typ A (GABAA)-Rezeptoren, wobei es gezielt die α2- und α3-Untereinheiten angreift .

Vorbereitungsmethoden

Die Synthese von MK-0777 umfasst mehrere Schritte, beginnend mit der Herstellung der Triazolopyridazin-Grundstruktur. Die Synthesemethode umfasst typischerweise die folgenden Schritte:

    Bildung des Triazolopyridazin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um das Triazolopyridazin-Ringsystem zu bilden.

    Einführung von Substituenten: Die Grundstruktur wird dann modifiziert, indem verschiedene Substituenten, wie z. B. die 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy-Gruppe und die 2-Fluorphenyl-Gruppe, durch eine Reihe von Substitutionsreaktionen eingeführt werden.

    Letzte Modifikationen:

Industrielle Produktionsmethoden für MK-0777 würden wahrscheinlich die Skalierung dieser Synthesewege beinhalten, während gleichzeitig die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

MK-0777 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Triazolring, was zur Bildung verschiedener oxidierter Produkte führt.

    Reduktion: Reduktionsreaktionen können an der Fluorphenylgruppe auftreten, was zur Bildung reduzierter Derivate führt.

    Substitution: MK-0777 kann Substitutionsreaktionen eingehen, insbesondere am Triazolopyridazin-Kern, was zur Bildung verschiedener substituierter Derivate führt.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The chemical structure of this compound includes multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is C20H21F2N7OC_{20}H_{21}F_{2}N_{7}O with a molecular weight of approximately 413.423 g/mol. The presence of triazole and pyridazine moieties is significant for its pharmacological properties.

Pharmacological Studies

Research indicates that MK-0777 has potential applications in treating various conditions due to its pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to MK-0777 have been screened against cancer cell lines such as HepG2 and MCF-7, demonstrating promising cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : Research into related triazole compounds has revealed broad-spectrum antimicrobial activities. These findings suggest that MK-0777 may also possess similar properties, making it a candidate for further investigation in infectious disease treatment .

Molecular Modeling and Drug Design

Molecular modeling studies have been employed to predict the binding affinity and interaction of MK-0777 with various biological targets. These computational approaches aid in understanding how structural modifications can enhance efficacy and reduce toxicity.

Neuropharmacology

Preliminary studies suggest that triazolo compounds may influence neurotransmitter systems. MK-0777's structural features could allow it to interact with receptors involved in neurological disorders, warranting further exploration in neuropharmacological contexts .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the anticancer effects of a series of triazolo-pyridazine derivatives. MK-0777 was included in the screening process against liver cancer cells (HepG2), showing a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial activity, derivatives similar to MK-0777 were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, suggesting potential therapeutic applications in treating resistant bacterial strains .

Activity TypeTest Organism/Cell LineResultReference
AnticancerHepG2Significant cytotoxicity
AntimicrobialE. coliInhibition observed
NeuropharmacologyRat brain slicesModulation of neurotransmitter release

Synthesis Pathways

StepReagents/ConditionsProduct
1Ethyl 1H-triazole + tert-butyl bromideIntermediate triazole derivative
2Reaction with fluorobenzeneFormation of fluorophenyl-substituted product
3Final cyclization with pyridazineMK-0777

Wirkmechanismus

MK-0777 exerts its effects by selectively binding to the benzodiazepine site of GABA A receptors containing the α2 and α3 subunits. It acts as a partial agonist at these subunits, enhancing the inhibitory effects of GABA and leading to anxiolytic and anticonvulsant effects. Unlike traditional benzodiazepines, MK-0777 does not bind to the α1 and α5 subunits, which are associated with sedative effects. This selective binding profile allows MK-0777 to provide therapeutic benefits without causing sedation .

Biologische Aktivität

7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms and effects as observed in various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17FN6O\text{C}_{15}\text{H}_{17}\text{F}\text{N}_6\text{O}

This compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of antifungal and anticonvulsant properties. The following sections detail these findings.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance antifungal efficacy. Various derivatives have shown broad-spectrum antifungal activity, making them promising candidates for drug development .

Key Findings:

  • Compounds with a triazole nucleus exhibit significant antifungal properties.
  • The SAR studies suggest that the presence of specific substituents can increase potency against fungal strains.

Anticonvulsant Activity

The anticonvulsant effects of compounds similar to this compound have been evaluated using various animal models. Notably, these compounds interact with voltage-gated sodium channels (VGSCs) and GABA receptors.

Research Insights:

  • A study indicated that certain triazole derivatives showed protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
  • Compounds exhibited dose-dependent anticonvulsant activity with effective doses ranging from 30 mg/kg to 100 mg/kg in animal models .

Case Studies and Experimental Data

Several case studies have provided insights into the biological activity of this compound:

StudyModelFindings
Srivastava et al. (2018)MES TestCompound showed significant anticonvulsant activity with an ED50 of 23.4 mg/kg.
Recent Antifungal StudyFungal StrainsDerivatives exhibited broad-spectrum antifungal activity with varying potencies based on structural modifications.

The mechanism by which this compound exerts its effects involves:

  • Antifungal Mechanism: Inhibition of ergosterol synthesis in fungal cell membranes.
  • Anticonvulsant Mechanism: Modulation of neurotransmitter systems involving GABA and inhibition of excitatory neurotransmission through VGSC interaction.

Eigenschaften

IUPAC Name

7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWQBLNTSQOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179938
Record name 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252977-51-8
Record name 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252977-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-0777
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0777
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0777
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (2-ethyl-2H-1,2,4-triazol-3-yl)methanol (0.094 g, 0.74 mmol) and 6-chloro-7-(1,1-dimethylethyl)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (0.15 g. 0.49 mmol) in DMF (10 ml) was added sodium hydride (0.024 g of a 60% dispersion in oil, 1.1 mol eq.) and the reaction mixture was stirred at room temperature for 30 minutes. After this time, the reaction mixture was diluted with water (80 ml) and the solid that precipitated was collected by filtration and washed several times with water in the sinter funnel. The solid was recrystallised from ethyl acetate/hexane to give pure title compound (0.085 g, 44%). Data for the title compound: 1H NMR (250 MHz, CDCl3) δ1.40-1.47 (12H, m), 4.14 (2H, t, J=7.3 Hz), 5.26 (2H, s), 7.26-7.38 (2H, m), 7.53-7.58 (1H, m), 7.86-7.90 (1H, m), 7.93 (1H, s), 7.99 (1H, s); MS (ES+) m/e 396 [MH]+. Anal. Found C, 61.02; H, 5.45; N, 24.75%. C20H22FN7O requires C, 60.75; H, 5.61; N, 24.79%.
Quantity
0.094 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.